![molecular formula C15H23NO B13869421 4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
4-[(4-Propan-2-ylphenyl)methoxy]piperidine
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Overview
Description
4-[(4-Propan-2-ylphenyl)methoxy]piperidine is an organic compound that features a piperidine ring substituted with a 4-[(4-propan-2-ylphenyl)methoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Propan-2-ylphenyl)methoxy]piperidine typically involves the reaction of 4-(propan-2-yl)benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Propan-2-ylphenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Propan-2-ylphenyl)methoxy]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Propan-2-ylphenyl)methoxy]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 4-[(4-Isopropylphenyl)methoxy]benzoic acid
- 4-Isopropyl-4’-methyldiphenyliodonium Tetrakis (pentafluorophenyl)borate
- 4-Methoxyamphetamine
Comparison: 4-[(4-Propan-2-ylphenyl)methoxy]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16-10-8-15/h3-6,12,15-16H,7-11H2,1-2H3 |
InChI Key |
LUMHVLIJJILBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CCNCC2 |
Origin of Product |
United States |
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